Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, and since then has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of T cells, B cells, and natural killer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate for lab experiments is its specificity for JAK3, which allows for the selective inhibition of JAK3-dependent cytokine signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, there is ongoing research on the use of this compound in combination with other immunomodulatory agents, such as monoclonal antibodies, for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves several steps, starting with the reaction of 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with cyclopropylamine to yield the corresponding amide. The amide is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester of this compound. The final compound is obtained by treating the ethyl ester with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
Eigenschaften
Molekularformel |
C13H15N3O2S |
---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-7(2)9-11(16-8-4-5-8)14-6-15-12(9)19-10/h6,8H,3-5H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
OSCSKMCXKSPVHN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.